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Compound of Interest

Compound Name: NU6300

Cat. No.: B609679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NU6300 and the recently discovered

roseopurpurin C, two distinct covalent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2

is a key regulator of cell cycle progression, and its inhibition is a promising strategy for cancer

therapy. Covalent inhibitors, which form a permanent bond with their target protein, can offer

advantages in terms of potency and duration of action. This document summarizes the

available experimental data for NU6300 and roseopurpurin C, presents detailed experimental

protocols, and visualizes key concepts using diagrams.

Mechanism of Action and Performance Data
NU6300 was the first reported covalent inhibitor of CDK2, demonstrating the feasibility of

targeting this kinase with an irreversible mechanism of action.[1][2] More recently,

roseopurpurin C, a natural product, has been identified as a potent, ATP-competitive covalent

inhibitor of CDK2.[3] Both inhibitors target a lysine residue within the CDK2 active site, but their

distinct chemical scaffolds and origins provide a valuable comparative study.

The following table summarizes the key quantitative data for NU6300 and roseopurpurin C.
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Parameter NU6300 Roseopurpurin C Reference(s)

Mechanism of Action Irreversible, Covalent
Covalent, ATP-

Competitive
[2][3]

Target Residue Lys89 Active site Lysine [2][4]

Electrophilic Warhead Vinyl Sulfone
Not explicitly defined,

enzyme-activated
[2][4]

Biochemical Potency

(IC₅₀)
0.16 µM (CDK2)

47 ± 6 nM

(CDK2/cyclin E1)
[3]

Apparent Inhibition

Constant (Kᵢₐₚₚ)
Not Reported 44 nM (CDK2)

Cellular Potency

(IC₅₀)
Not Reported

500 ± 200 nM

(NanoBRET in

HEK293 cells)

Kinase Selectivity
Selectivity is a critical aspect of kinase inhibitor development to minimize off-target effects. Both

NU6300 and roseopurpurin C have been profiled for their selectivity against a panel of other

kinases.

NU6300 Selectivity: A screen against 131 protein kinases showed that at a concentration of 1

µM, NU6300 inhibited 13 kinases to less than 25% of their activity.[2] This suggests a degree of

selectivity for CDK2.

Roseopurpurin C Selectivity: In a panel of 30 kinases, roseopurpurin C demonstrated

nanomolar IC₅₀ values against seven kinases, five of which belonged to the CDK family.

Notably, it showed modest selectivity for CDK2 over CDK1 and strong selectivity for CDK2 over

CDK9.

Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings.

Below are the protocols for key experiments cited in the characterization of NU6300 and
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roseopurpurin C.

In Vitro Kinase Assay (General Protocol)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a

kinase.

Enzyme: Recombinant human CDK2/cyclin A or CDK2/cyclin E1 complex.

Substrate: A peptide or protein substrate, such as a fragment of the Retinoblastoma protein

(Rb) or Histone H1.

Reaction Buffer: A buffer containing components such as Tris-HCl, MgCl₂, DTT, and ATP.

Detection Method: The transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate

is a common method. The phosphorylated substrate is then captured and quantified using a

scintillation counter.[5] Alternatively, luminescence-based assays like the ADP-Glo™ Kinase

Assay can be used, which measure the amount of ADP produced.

Procedure:

The kinase, inhibitor (at various concentrations), and substrate are pre-incubated in the

reaction buffer.

The reaction is initiated by the addition of ATP (containing a tracer if radiolabeled).

The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,

30°C).

The reaction is stopped, and the amount of phosphorylated substrate or ADP is quantified.

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.

NanoBRET™ Target Engagement Assay (for
Roseopurpurin C)
This assay measures the binding of an inhibitor to its target protein within living cells.[6]
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Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET)

between a NanoLuc® luciferase-tagged CDK2 (the energy donor) and a fluorescently

labeled tracer that binds to the same site as the inhibitor (the energy acceptor).[7]

Cell Line: HEK293 cells are commonly used.

Reagents:

Expression vectors for NanoLuc®-CDK2 and its partner cyclin.

A cell-permeable fluorescent tracer that binds to the CDK2 active site.

NanoGlo® Live Cell Substrate.

Procedure:

HEK293 cells are co-transfected with the NanoLuc®-CDK2 and cyclin expression vectors.

Transfected cells are plated in a multi-well plate.

The cells are treated with varying concentrations of the inhibitor (e.g., roseopurpurin C).

The fluorescent tracer is added to the cells.

The NanoGlo® Live Cell Substrate is added, and the donor and acceptor emission signals

are measured using a plate reader.

The BRET ratio is calculated, and IC₅₀ values are determined from the dose-response

curve.[8][9]

Mass Spectrometry for Covalent Adduct Confirmation
This technique is used to confirm the covalent binding of the inhibitor to the target protein.

Procedure:

The purified kinase (e.g., CDK2/cyclin A) is incubated with a molar excess of the covalent

inhibitor.
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The protein-inhibitor complex is then analyzed by electrospray ionization mass

spectrometry (ESI-MS).

The formation of a covalent adduct is confirmed by observing a mass shift in the protein

corresponding to the molecular weight of the inhibitor.[2]

Visualizations
CDK2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S

transition of the cell cycle.
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Caption: Simplified CDK2 signaling pathway in the G1/S transition of the cell cycle.

Experimental Workflow for Characterizing Covalent
CDK2 Inhibitors
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This diagram outlines a typical workflow for the discovery and characterization of novel

covalent CDK2 inhibitors.

High-Throughput Screening
(Biochemical or Cellular)

Hit Identification
(Potent CDK2 Inhibitors)

Confirmation of Covalent Binding Kinetic CharacterizationSelectivity Profiling
(Kinome Panel) Cellular Activity Assessment

Mass Spectrometry
(Adduct Formation)

Washout Experiment
(Irreversibility) Lead Optimization IC₅₀ / Kᵢ Determinationk_inact / K_I Determination Cell Viability / Proliferation AssaysTarget Engagement Assays

(e.g., NanoBRET)

Click to download full resolution via product page

Caption: Workflow for the characterization of covalent CDK2 inhibitors.

Logical Relationship of Covalent Inhibition
This diagram illustrates the two-step process of covalent inhibition, involving initial reversible

binding followed by irreversible bond formation.

E + I
(Free Enzyme and Inhibitor)

E•I
(Non-covalent Complex)

k_on / k_off
(Reversible Binding, Kᵢ) E-I

(Covalent Adduct)

k_inact
(Irreversible Reaction)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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